molecular formula C19H17N3O3 B2397271 5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931704-38-0

5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2397271
CAS No.: 931704-38-0
M. Wt: 335.363
InChI Key: QUCAOCOHXQWMCS-UHFFFAOYSA-N
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Description

5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is an organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate nitrile and an amine.

    Allylation and p-Tolyloxy Methylation:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the allylamino group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, particularly at the furan and oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an aldehyde or carboxylic acid, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

Industry

    Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
  • 5-(Allylamino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Uniqueness

The presence of the allylamino group and the specific substitution pattern on the furan and oxazole rings make 5-(Allylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile unique. These structural features can influence its reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-10-21-18-16(11-20)22-19(25-18)17-9-8-15(24-17)12-23-14-6-4-13(2)5-7-14/h3-9,21H,1,10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCAOCOHXQWMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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